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Compound of Interest

Compound Name: Z-335 sodium

Cat. No.: B15569092 Get Quote

Disclaimer: Publicly available information on a compound specifically designated "Z-335
sodium" is limited. This technical support guide has been developed based on extensive

research into a class of compounds with a similar mechanism of action, the echinocandins

(e.g., caspofungin, anidulafungin, micafungin). These compounds are potent antifungal agents

that target the fungal cell wall. The information provided here should serve as a valuable

reference for researchers working with novel antifungal agents like Z-335 sodium.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Z-335 sodium and other echinocandin-class

antifungals?

A1: Z-335 sodium and its analogs, the echinocandins, act by non-competitively inhibiting the

enzyme β-(1,3)-D-glucan synthase.[1][2][3][4] This enzyme is a critical component in the

synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall.[1][3] Since

mammalian cells lack this enzyme, these compounds have a selective mechanism of action

against fungal pathogens.[2] Inhibition of this enzyme disrupts the integrity of the fungal cell

wall, leading to osmotic instability and cell death.[3]

Q2: What are the most common adverse effects observed in animal studies with

echinocandins?

A2: Common adverse effects reported in animal studies with echinocandins include

hepatotoxicity (elevated liver enzymes), and in some cases, cardiotoxicity at high doses.[5][6]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15569092?utm_src=pdf-interest
https://www.benchchem.com/product/b15569092?utm_src=pdf-body
https://www.benchchem.com/product/b15569092?utm_src=pdf-body
https://www.benchchem.com/product/b15569092?utm_src=pdf-body
https://www.benchchem.com/product/b15569092?utm_src=pdf-body
https://www.benchchem.com/product/b15569092?utm_src=pdf-body
https://academic.oup.com/jac/article/51/3/513/897152
https://www.ncbi.nlm.nih.gov/books/NBK545140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12380754/
https://go.drugbank.com/drugs/DB00520
https://academic.oup.com/jac/article/51/3/513/897152
https://pmc.ncbi.nlm.nih.gov/articles/PMC12380754/
https://www.ncbi.nlm.nih.gov/books/NBK545140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12380754/
https://pubmed.ncbi.nlm.nih.gov/24047086/
https://pubmed.ncbi.nlm.nih.gov/21420574/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[7][8] For instance, preclinical studies with micafungin in rats showed the development of

benign liver tumors with prolonged exposure to very high doses.[6] Anidulafungin and

caspofungin have been associated with dose-dependent decreases in cardiac contractility in

rat models.[5][9]

Q3: What is the "paradoxical effect" sometimes seen with this class of compounds?

A3: The paradoxical effect is an in vitro phenomenon where, at very high concentrations,

echinocandins can show a reduced antifungal effect, leading to the survival of some fungal

isolates.[10][11][12] This has been observed with both Candida and Aspergillus species.[10]

[12] The exact mechanism is not fully understood but is thought to involve the activation of

stress response pathways in the fungus, such as the protein kinase C (PKC) cell wall integrity

pathway, leading to a compensatory increase in chitin synthesis.[10][12][13] While observed in

some in vivo studies as a paradoxical increase in disease markers, its clinical significance

remains unclear.[10][12]

Q4: Are there known drug interactions to be aware of during animal studies?

A4: Anidulafungin is noted for its lack of significant drug-drug interactions as it is not a

substrate, inhibitor, or inducer of the cytochrome P450 enzyme system.[14] However, for other

echinocandins, co-administration with potent inducers of hepatic CYP3A4 enzymes (such as

rifampin, carbamazepine, and dexamethasone) may require dose adjustments.

Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected efficacy in our animal model.

Possible Cause: Poor pharmacokinetic profile of the compound in the chosen animal model.

The drug may have a short half-life or poor tissue penetration to the site of infection.

Troubleshooting Steps:

Conduct a pharmacokinetic study to determine the compound's half-life, clearance, and

tissue distribution.[15][16]

Consider adjusting the dosing regimen (frequency and dose) to maintain plasma

concentrations above the minimum inhibitory concentration (MIC) for the target pathogen.
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Evaluate alternative routes of administration (e.g., subcutaneous vs. intravenous) to

optimize drug exposure.

Possible Cause: The paradoxical effect at the administered dose.

Troubleshooting Steps:

Perform a dose-response study to see if a lower dose might be more effective.

Analyze fungal burden in tissues at different time points and with varying doses to identify

any paradoxical growth.[17]

Problem 2: Signs of toxicity (e.g., weight loss, lethargy, elevated liver enzymes) in the animals.

Possible Cause: The administered dose is too high, or the compound has inherent toxicity.

Troubleshooting Steps:

Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).

In a juvenile toxicity study with anidulafungin in rats, effects like reduced body weight and

increased liver weight were observed. The no-observed-adverse-effect-level (NOAEL) was

determined to be 30 mg/kg/day.[18][19]

Monitor liver function tests (ALT, AST) and consider histopathological examination of the

liver and other organs.[6][8]

If cardiotoxicity is suspected, in vivo hemodynamic monitoring can be performed. Studies

in rats have shown that high doses of anidulafungin and caspofungin can cause a rapid

decrease in hemodynamic function.[9][20]

Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of Echinocandins in Different Animal Models
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Compound
Animal
Model

Dose
(mg/kg)

Route
Plasma
Clearance
(ml/min/kg)

Terminal
Half-life
(hours)

Caspofungin Mice 10 IV 1.05 44.7

Caspofungin Rats 2 IV 0.44 59.7

Caspofungin Rabbits 2 IV 0.29 11.7

Caspofungin Monkeys 2 IV 0.35 50.1

Anidulafungin Rats 5 IV Not Reported 26.5

(Data compiled from multiple sources)

Table 2: Summary of Toxicity Findings for Echinocandins in Animal Studies
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Compound Animal Model
Dosing
Regimen

Key Toxicity
Findings

NOAEL
(mg/kg/day)

Anidulafungin Juvenile Rats

3, 10, 30

mg/kg/day

(subcutaneous)

for 59 days

Reduced body

weight,

increased liver

weight, mild

decrease in red

blood cell mass.

[18][19]

30[18][19]

Micafungin Rats
32 mg/kg for 4

weeks

Liver toxicity,

hemolysis,

bladder injury.

[21]

< 3.2

Anidulafungin &

Caspofungin
Rats High-dose IV

Decreased

cardiac

contractility,

enlarged

mitochondria,

and

disintegrating

myofibrils.[5][9]

Not Established

Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Murine Model of Disseminated Candidiasis

Animal Model: Female BALB/c mice (6-8 weeks old).

Infection: Infect mice via tail vein injection with Candida albicans (e.g., 1 x 10^5

CFU/mouse).

Treatment Groups:

Vehicle control (e.g., saline).
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Z-335 sodium at three dose levels (e.g., 1, 5, and 10 mg/kg), administered intravenously

or intraperitoneally.

Positive control (e.g., caspofungin at 1 mg/kg).

Dosing: Initiate treatment 24 hours post-infection and continue once daily for 7 days.

Endpoints:

Survival: Monitor and record survival daily for 21 days post-infection.

Fungal Burden: On day 8 (24 hours after the last dose), euthanize a subset of mice from

each group. Harvest kidneys and homogenize. Plate serial dilutions on appropriate agar to

determine CFU/gram of tissue.[22]

Data Analysis: Compare survival curves using the log-rank test. Compare fungal burdens

between groups using a non-parametric test (e.g., Mann-Whitney U test).

Protocol 2: Acute Intravenous Toxicity Study in Rats

Animal Model: Sprague-Dawley rats (male and female, 8-10 weeks old).

Treatment Groups:

Vehicle control.

Z-335 sodium at escalating single doses (e.g., 10, 30, 100 mg/kg).

Administration: Administer a single intravenous bolus dose.

Observations:

Monitor for clinical signs of toxicity (e.g., changes in behavior, respiration, posture)

continuously for the first 4 hours and then daily for 14 days.

Record body weights prior to dosing and on days 7 and 14.

Endpoints:
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At day 14, euthanize all animals.

Conduct gross necropsy on all animals.

Collect blood for clinical chemistry analysis (especially liver enzymes ALT and AST).

Perform histopathological examination of major organs (liver, kidneys, heart, lungs,

spleen).

Data Analysis: Determine the MTD and identify any target organs of toxicity.
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Caption: Mechanism of action of Z-335 sodium (Echinocandin).
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Caption: Preclinical experimental workflow for an antifungal agent.
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Caption: Troubleshooting logic for poor in vivo efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Support Center: Z-335 Sodium (and Analogs)
in Animal Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569092#common-issues-with-z-335-sodium-in-
animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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